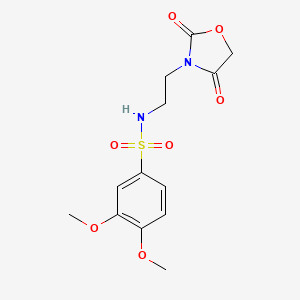

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Descripción

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 3,4-dimethoxybenzenesulfonamide core linked to an ethyl chain bearing a 2,4-dioxooxazolidinyl moiety. This compound’s structural uniqueness arises from the combination of a sulfonamide group, which is widely recognized for its role in drug design (e.g., enzyme inhibition), and the oxazolidinone ring, a heterocyclic scaffold known for antimicrobial and anti-inflammatory activities.

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7S/c1-20-10-4-3-9(7-11(10)21-2)23(18,19)14-5-6-15-12(16)8-22-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBFYFXAPFSVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)COC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates.

Introduction of the Sulfonamide Group: The sulfonamide group can be incorporated through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Methoxylation of the Benzene Ring: The methoxy groups can be introduced via electrophilic aromatic substitution reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to active sites, altering protein conformation, or interfering with substrate binding.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Methoxy Substituents

Compound 7f : N-(3,4-Dimethoxyphenethyl)-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide

- Key Features: Contains a 3,4-dimethoxybenzenesulfonamide group linked to a pyrano-pyridinylmethyl substituent. Exhibits a more extended aromatic system compared to the target compound, which may enhance π-π stacking interactions in biological targets.

- Synthesis : Achieved via alkylation and coupling reactions, yielding 29% product after purification .

Compound 2 : N-Cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide

- Key Features: Substitutes the ethyl-dioxooxazolidinyl group with a cyclobutyl-pyrano-pyridinylmethyl chain.

- Activity : Demonstrated an IC50 of ~0.25 µM in hypoxia-activated screening, highlighting the importance of substituent flexibility in modulating potency .

Crystal Structure Analogue : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

- Key Features: Shares the 3,4-dimethoxyphenethyl motif but lacks the sulfonamide and oxazolidinone groups. Protonation occurs at the amine group, with hydrogen-bonded layers stabilizing the crystal lattice .

- Relevance : Illustrates how methoxy and ethylamine groups participate in intermolecular interactions, a feature that may enhance solubility or crystallinity in related compounds .

Functional Analogues with Oxazolidinone Derivatives

These are optimized for bromodomain inhibition, underscoring the scaffold’s versatility in targeting protein-protein interactions. The target compound’s dioxooxazolidinyl group could similarly enhance hydrogen-bonding capacity compared to simpler heterocycles .

Actividad Biológica

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group linked to a dimethoxybenzene moiety and an oxazolidine derivative. The presence of the dioxo oxazolidine ring is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a suitable oxazolidine precursor. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired product.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds similar to this compound. For instance, related sulfonamides have shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A comparative analysis of MIC (Minimum Inhibitory Concentration) values indicates that compounds with similar structures exhibit varying degrees of antibacterial efficacy. For example, compounds derived from 1,3-dioxolanes demonstrated MIC values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .

Antifungal Activity

In addition to antibacterial properties, compounds in this class have been evaluated for antifungal activity. Notably, some derivatives have shown promising results against Candida albicans, with significant inhibition observed at concentrations similar to those effective against bacteria .

Case Studies

The biological activity of this compound is believed to stem from its ability to inhibit bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase. This mechanism is common among sulfonamides and contributes to their effectiveness as antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.